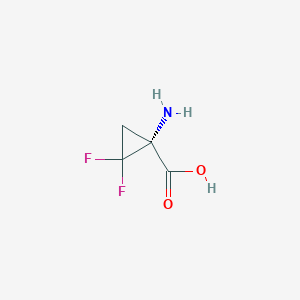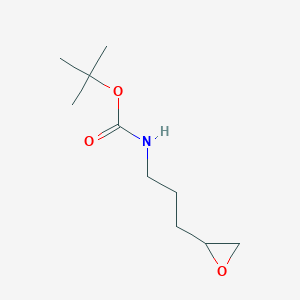
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with an amino group and a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Lipase-Catalyzed Asymmetric Acetylation: One common synthetic route involves the lipase-catalyzed asymmetric acetylation of a pro-chiral diol. This method allows for the selective formation of the (R)-enantiomer of the compound.
Chemical Syntheses: Other synthetic routes may involve the use of specific reagents and reaction conditions to achieve the desired fluorination and amino group introduction.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis processes, which may include the use of specialized catalysts and reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving the amino and carboxylic acid groups can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions may require specific nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation products may include carboxylic acids, ketones, or aldehydes.
Reduction products may involve the formation of amines or alcohols.
Substitution products can include various amides, esters, or other functionalized derivatives.
Applications De Recherche Scientifique
(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated molecules.
Biology: It serves as a tool in biological studies, including enzyme inhibition and mechanistic investigations.
Medicine: The compound has potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Aminocyclopropane-1-carboxylic Acid: This compound lacks the fluorine atoms present in (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, leading to differences in reactivity and stability.
2,2-Difluorocyclopropanecarboxylic Acid: This compound is structurally similar but lacks the amino group, resulting in different chemical properties and applications.
Propriétés
IUPAC Name |
(1R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHVJYNNYXSCSR-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@](C1(F)F)(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572629 |
Source


|
| Record name | (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792173-09-2 |
Source


|
| Record name | (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30572629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7809713.png)
![tert-butyl (NZ)-N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B7809714.png)






![(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid](/img/structure/B7809773.png)





